Sodwanone H
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
172854-78-3 |
|---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5aS,6R,7R,9aS)-6-[2-[(4aR,6R,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]ethyl]-2,2,5a,7-tetramethyl-5,6,7,8,9,9a-hexahydro-4H-benzo[b]oxepin-3-one |
InChI |
InChI=1S/C30H48O4/c1-18-9-12-26-30(8,16-14-25(33)28(5,6)34-26)20(18)10-11-21-19(2)22(31)17-23-27(3,4)24(32)13-15-29(21,23)7/h18,20,23-24,26,32H,9-17H2,1-8H3/t18-,20-,23+,24-,26+,29-,30+/m1/s1 |
InChI Key |
LKIOGCBOOOKUTG-CCBATZBESA-N |
SMILES |
CC1CCC2C(C1CCC3=C(C(=O)CC4C3(CCC(C4(C)C)O)C)C)(CCC(=O)C(O2)(C)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@]([C@@H]1CCC3=C(C(=O)C[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)(CCC(=O)C(O2)(C)C)C |
Canonical SMILES |
CC1CCC2C(C1CCC3=C(C(=O)CC4C3(CCC(C4(C)C)O)C)C)(CCC(=O)C(O2)(C)C)C |
Synonyms |
sodwanone H |
Origin of Product |
United States |
Discovery, Isolation, and Advanced Structural Elucidation of Sodwanone H and Its Congeners
Bioprospecting and Source Organisms of Sodwanone H
This compound, along with its congeners such as sodwanones G and I, has been isolated from marine sponges belonging to the genus Axinella researchgate.net. Specifically, species like Axinella weltneri and Axinella cf. bidderi have been identified as sources for various sodwanones acs.orgnih.govresearchgate.netresearchgate.net. The discovery of these compounds is often a result of bioprospecting efforts aimed at identifying novel bioactive molecules from marine organisms. These efforts typically involve screening extracts from various marine species for biological activity, followed by bioassay-guided fractionation to isolate the active principles nih.gov. The sodwanone family is characterized by a common structural motif featuring an oxepane-cycloalkane moiety, which is rare among marine triterpenes researchgate.netresearchgate.netresearchgate.net.
Chromatographic Isolation Methodologies for this compound
The isolation of this compound from complex marine sponge extracts relies on a series of sophisticated chromatographic techniques. Following initial extraction and partitioning, the crude mixtures are subjected to purification protocols that exploit differences in polarity and other physicochemical properties of the compounds. Common methods employed for isolating sodwanones and related marine natural products include:
Silica (B1680970) Gel Chromatography: This widely used technique separates compounds based on their differential adsorption to a silica gel stationary phase. Elution is typically achieved using a gradient of solvents with increasing polarity acs.orgresearchgate.netmuohio.edu.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative HPLC, is crucial for achieving high-resolution separation of closely related compounds, including isomers and congeners like this compound acs.orgresearchgate.netmuohio.edumdpi.com. This method utilizes high pressures to force the mobile phase through a column packed with fine stationary phase particles, enabling efficient separation.
Medium-Pressure Liquid Chromatography (MPLC): MPLC offers an intermediate level of resolution and speed between traditional column chromatography and HPLC, making it a valuable tool in the isolation process mdpi.comjmchemsci.com.
While specific chromatographic parameters for the isolation of this compound are not detailed in all available literature, these techniques are standard for purifying complex mixtures of marine natural products.
Spectroscopic Elucidation Strategies for this compound and Related Analogues
Once isolated, the precise structure and stereochemistry of this compound are determined through a combination of advanced spectroscopic methods.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework and connectivity of organic molecules. For this compound and its relatives, a suite of NMR experiments is employed:
1D NMR (¹H and ¹³C NMR): These provide fundamental information about the number and types of protons and carbons, their chemical environments, and their direct connections. ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps distinguish between methyl, methylene, methine, and quaternary carbons acs.orgnih.govox.ac.uk.
2D NMR Techniques:
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignment of proton signals to specific carbon atoms acs.orgox.ac.uk.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (two or three bonds) between protons and carbons, which are critical for establishing the carbon skeleton and the placement of functional groups acs.orgox.ac.uk.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through chemical bonds, mapping out spin systems and connectivity within the molecule acs.orgox.ac.uk.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These techniques detect through-space correlations between protons that are in close proximity, providing crucial information about the relative stereochemistry and conformation of the molecule acs.orgresearchgate.netox.ac.ukmdpi.com.
The interpretation of these extensive NMR datasets allows for the complete assignment of all spectral resonances and the deduction of the molecular structure, including the relative configuration of stereocenters researchgate.netacs.org.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers (e.g., HRESIMS), is vital for determining the exact molecular formula of a compound libretexts.org. HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. For this compound, HRMS has established its molecular formula as C₃₀H₄₈O₄, with an exact mass of 472.35526 g/mol spectrabase.com. This precise mass measurement is a critical step in confirming the proposed structure and differentiating it from potential isomers.
X-ray Crystallography in Defining Relative and Absolute Stereochemistry
When suitable single crystals can be obtained, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a molecule, including both relative and absolute stereochemistry epj-conferences.orgsoton.ac.uk. For this compound, while direct crystallographic data might not be universally published, X-ray diffraction studies on related sodwanones, such as sodwanone G, have been instrumental in establishing their structures and stereochemical configurations researchgate.netgoogle.com. This information can then be correlated with NMR data to infer the stereochemistry of this compound. The presence of multiple chiral centers in sodwanones necessitates such precise structural determination methods.
Chiroptical Methods for Absolute Configuration Determination
Chiroptical methods are employed to determine the absolute configuration of chiral molecules, which is crucial for understanding their biological activity mdpi.commdpi.comnih.govcas.cz. For sodwanones, techniques such as the Modified Mosher Ester Procedure have been utilized nih.govresearchgate.netmdpi.com. This method involves derivatizing chiral alcohols with Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) or its enantiomer. The resulting diastereomeric esters exhibit distinct NMR chemical shifts due to the differing magnetic environments created by the chiral derivatizing agent. Analysis of the chemical shift differences (Δδ) between these esters allows for the assignment of the absolute configuration at the alcohol-bearing stereocenter mdpi.com. Other chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), when coupled with computational methods, also provide powerful means for absolute configuration assignment mdpi.comcas.cz.
Chemoenzymatic and Biosynthetic Pathway Investigations of Sodwanone H
Proposed Biogenetic Routes to the Sodwanone Core Skeleton
The formation of the characteristic sodwanone skeleton is believed to originate from squalene (B77637) or its epoxide derivative, 2,3-oxidosqualene, which are universal precursors for triterpenoids rsc.orgrsc.org. These acyclic precursors undergo intricate cascade cyclizations and oxidative modifications, leading to the diverse array of triterpene skeletons found in nature.
The biosynthesis of most triterpenes involves the cyclization of squalene or 2,3-oxidosqualene. These processes typically lead to the formation of tetra- and pentacyclic triterpene skeletons through concerted cascade reactions initiated by cyclases rsc.orgrsc.org. For sodwanones, it is proposed that these initial cyclization events deviate from the standard pathways, leading to structures with unique ring fusions and arrangements, such as the oxepane-cycloalkane system mdpi.comrsc.org.
A defining feature of the sodwanone family is the presence of an oxepane (B1206615) ring fused with a cycloalkane system mdpi.comacs.org. Research suggests that a common precursor for this specific moiety could be a diepoxy fragment derived from squalene acs.org. Acid-catalyzed opening of an epoxide within this fragment could initiate a cascade cyclization, ultimately yielding a dihydroxylated oxepane-cyclohexane system, which forms the characteristic right half of the sodwanone structure acs.org. This particular cyclization pathway is distinct from those leading to more common triterpene skeletons.
Following the initial cyclization events that establish the core skeleton, further enzymatic modifications are essential for generating the final sodwanone structures. These modifications typically include hydroxylation, oxidation, and potential rearrangements rsc.orgrsc.org. For instance, several sodwanones, including Sodwanone H, possess hydroxyl groups researchgate.net, indicating the involvement of specific hydroxylase enzymes in their biosynthesis. The precise sequence and nature of these post-cyclization modifications are areas of ongoing investigation.
Chemoenzymatic Synthesis Approaches for Probing Biosynthetic Intermediates
Chemoenzymatic synthesis, which combines chemical synthesis with enzymatic transformations, is a powerful tool for investigating natural product biosynthesis. This approach allows for the preparation of specific substrate analogs or intermediates that can then be used to probe enzyme mechanisms or to elucidate pathway steps. While specific chemoenzymatic strategies tailored for this compound have not been widely reported, such methodologies are invaluable for studying complex natural products nih.govrochester.edunih.govfrontiersin.orgrsc.org. Future research could leverage chemoenzymatic techniques to synthesize proposed biosynthetic intermediates, enabling their incubation with purified or heterologously expressed enzymes to confirm biosynthetic routes and identify key enzymatic players in sodwanone formation.
Synthetic Chemistry Approaches to Sodwanone H and Its Analogues
Challenges in the Total Synthesis of Oxepane-Containing Marine Triterpenoids
The synthesis of complex marine triterpenoids, particularly those incorporating seven-membered oxepane (B1206615) rings fused with cycloalkane systems, is fraught with significant challenges. The construction of oxepane rings itself is inherently more difficult than forming five- or six-membered rings due to entropic factors and potential transannular interactions researchgate.netmdpi.com. Achieving precise stereochemical control within these larger rings adds another layer of complexity researchgate.net. Furthermore, the fused polycyclic nature of these molecules, often involving multiple stereocenters, demands highly selective and efficient bond-forming reactions. The absence of reported total syntheses for Sodwanone H and its congeners underscores the formidable nature of these challenges, indicating that novel synthetic methodologies and strategies would be required for their laboratory construction nih.govsemanticscholar.org.
Strategies for the Construction of the Distinctive Oxepane-Cycloalkane Core
Despite the absence of specific this compound syntheses, general strategies for constructing oxepane motifs in complex molecules have been developed, drawing inspiration from both natural product biosynthesis and innovative synthetic methodologies.
Ring-Closing Metathesis (RCM): Ruthenium-catalyzed RCM has emerged as a powerful tool for forming cyclic ethers, including oxepanes. Specifically, ring-closing ene-yne metathesis (RC-eneyne-M) has been employed to efficiently assemble oxepane collections, offering a robust method for creating seven-membered oxacyclic ethers with incorporated diene units pnas.org.
Epoxide-Opening Cascades: Mimicking proposed biosynthetic pathways, acid-catalyzed epoxide-opening cascades are a key strategy for constructing polycyclic ether natural products, including those with oxepane rings mdpi.comomu.ac.jp. These cascades involve sequential opening of epoxide functionalities, leading to the formation of multiple rings in a single process. Such approaches can be biomimetic, leveraging the inherent reactivity of epoxides to build complex frameworks efficiently mdpi.comomu.ac.jp.
Acid-Mediated Cyclizations: Acid-mediated intramolecular reactions, such as hydration of a fully substituted alkene, have been successfully utilized to generate oxepane core structures in the synthesis of related natural products researchgate.net.
These strategies highlight the toolkit available for tackling the construction of the oxepane-cycloalkane core, which would be central to any total synthesis of this compound.
Data Table 1: General Strategies for Oxepane Ring Construction
| Strategy | Key Reaction/Methodology | Relevant Application/Benefit | Citation(s) |
| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed RCM of unsaturated ethers | Efficient assembly of oxepane collections; formation of seven-membered oxacyclic ethers pnas.org | pnas.org |
| Epoxide-Opening Cascades | Acid-catalyzed cascade cyclizations of epoxides | Biomimetic construction of polycyclic ethers; formation of oxepane rings mdpi.comomu.ac.jp | mdpi.comomu.ac.jp |
| Acid-Mediated Intramolecular Cyclization | Hydration of fully substituted alkenes | Generation of oxepane core structures in related natural product synthesis researchgate.net | researchgate.net |
Biomimetic Synthetic Endeavors Inspired by Sodwanone Biogenesis
The proposed biogenesis of Sodwanones offers valuable insights for synthetic planning. It is hypothesized that the oxepane-cycloalkane moiety of Sodwanones originates from a squalene (B77637) precursor via a diepoxy fragment. This intermediate is thought to undergo an acid-catalyzed cascade cyclization, leading to the formation of the dihydroxylated oxepane-cyclohexane system acs.org. This aligns with broader observations that epoxide-opening cascades are crucial steps in the biosynthesis of various marine polyether natural products mdpi.comomu.ac.jp. Synthetic chemists can leverage these proposed biosynthetic routes by developing cascade reactions that mimic these transformations, aiming for efficient and stereoselective construction of the target oxepane-cycloalkane core.
Development of Synthetic Libraries for Structure-Activity Relationship (SAR) Studies
The biological activity of marine natural products like Sodwanones, which have shown toxicity against cancer cell lines nih.govsemanticscholar.org, necessitates detailed structure-activity relationship (SAR) studies. Synthesizing libraries of analogues allows researchers to explore how structural modifications impact biological activity, potentially leading to the identification of more potent or selective drug candidates. Two prominent strategies for generating such libraries are Biology-Oriented Synthesis (BIOS) and Diverted Total Synthesis (DTS).
Biology-Oriented Synthesis (BIOS) Approaches
Biology-Oriented Synthesis (BIOS) is a strategy that focuses on simplifying natural product (NP) scaffolds to create novel compound classes that occupy biologically relevant chemical space rsc.orgsit.edu.cn. The aim is to identify activity-determining substructures and synthesize collections of compounds based on these simplified frameworks. This approach facilitates the exploration of SAR by generating diverse analogues efficiently, often leading to the discovery of new biologically active molecules rsc.org. For instance, BIOS has been successfully applied to the synthesis of NP-inspired oxepane collections pnas.org.
Diverted Total Synthesis (DTS) Strategies
Diverted Total Synthesis (DTS) involves modifying a total synthesis route of a natural product to generate a library of analogues. This is typically achieved by using a common, late-stage intermediate that can be transformed into a variety of related structures mdpi.compnas.orgumassd.edunih.gov. DTS offers a powerful means to map SARs comprehensively and to discover simplified, yet fully functional, analogues with improved properties for medicinal chemistry applications mdpi.compnas.orgnih.gov. This strategy has been successfully applied to the synthesis of analogues for various marine natural products and complex molecules, including latrunculins pnas.org, quinazolinone and 2-aminoimidazole alkaloids umassd.edu, and migrastatins nih.gov.
Structure Activity Relationship Sar Studies of Sodwanone H and Its Derivatives
Methodological Frameworks for Quantitative and Qualitative SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) models offer a more detailed, statistically-driven approach. These computational models aim to establish a mathematical correlation between the structural or physicochemical properties of a molecule and its biological activity. While specific QSAR studies on Sodwanone H are not extensively documented in publicly available literature, the general framework would involve the generation of a dataset of this compound analogues with their corresponding biological activities. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each analogue. Statistical methods like multiple linear regression or partial least squares would be employed to build a predictive model that can estimate the activity of novel, untested analogues.
Influence of Core Skeletal Modifications on Biological Activity Profiles
The biological activity of the sodwanone family of triterpenoids is intrinsically linked to their complex polycyclic core structure. While specific studies on synthetic modifications to the core skeleton of this compound are limited, analysis of naturally occurring sodwanones provides valuable insights into how these variations can impact their cytotoxic profiles.
Impact of Substituent Variations at Key Hydroxyl and Carbonyl Positions
The presence and position of hydroxyl and carbonyl groups are critical determinants of the biological activity in many triterpenoids. In the case of sodwanones, these functional groups are believed to play a significant role in their interactions with biological targets. For example, the varying cytotoxicities among different sodwanones can often be attributed to the subtle differences in the placement and orientation of these oxygen-containing functionalities.
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines, providing a baseline for comparison with other analogues. nih.gov The table below summarizes the cytotoxic activities of this compound and related naturally occurring sodwanones, illustrating the influence of substituent variations.
| Compound | A-549 (Lung) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | MEL-28 (Melanoma) IC₅₀ (µM) | P-388 (Leukemia) IC₅₀ (µM) |
| This compound | 2.5 | 5 | 2.5 | 0.25 |
| Sodwanone G | 2.5 | 2.5 | 5 | 0.5 |
| Sodwanone I | 20 | >20 | 20 | 2.5 |
Data sourced from Rudi et al., 1995. nih.gov
Analysis of these data suggests that even minor changes in the substitution pattern can lead to significant differences in potency and selectivity against different cancer cell lines.
Significance of Unsaturation and Stereochemical Features on Bioactivity
While a comprehensive analysis of the impact of unsaturation and stereochemistry on this compound's activity would require a broader range of synthetic analogues, comparisons with other sodwanones highlight the importance of these features. For instance, the relative stereochemistry of the hydroxyl and methyl groups can dictate the molecule's three-dimensional conformation, which is crucial for its biological function. The unique stereochemical arrangement of this compound likely contributes to its specific cytotoxic profile.
Design and Synthesis of Sodwanone Analogues for SAR Probing
The rational design and synthesis of analogues are essential for systematically probing the SAR of a lead compound like this compound. While the scientific literature does not currently contain reports on the specific design and synthesis of a library of this compound analogues for SAR studies, general principles of medicinal chemistry can be applied to propose potential modifications.
A strategic approach to generating analogues would involve:
Modification of Hydroxyl Groups: Esterification, etherification, or oxidation of the hydroxyl groups on the this compound scaffold would help to determine their importance for activity and their potential role as hydrogen bond donors or acceptors.
Variation of Carbonyl Functionality: Reduction of the carbonyl groups to hydroxyls or their conversion to other functional groups could elucidate their role in target binding.
Introduction or Removal of Unsaturation: The synthesis of analogues with altered patterns of double bonds would provide insights into the role of skeletal rigidity and electronic properties.
Stereochemical Modifications: The synthesis of epimers at key chiral centers would be crucial to understand the impact of stereochemistry on the biological activity.
The synthesis of such analogues would likely involve multi-step synthetic sequences, potentially starting from a more abundant natural sodwanone or a related triterpenoid (B12794562) precursor. These synthetic efforts, coupled with thorough biological evaluation, would be instrumental in building a comprehensive SAR model for the sodwanone class of compounds and in identifying new analogues with improved potency and selectivity.
Mechanistic Investigations of Sodwanone H in Cellular and Molecular Systems in Vitro
Modulation of Key Cellular Signaling Pathways
The sodwanone class of triterpenoids has been identified as a modulator of significant signaling pathways that are crucial for tumor cell survival and adaptation. The primary focus of mechanistic studies has been on the inhibition of cellular responses to hypoxic conditions.
Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, which are common in solid tumors. nih.gov HIF-1 is considered a significant molecular target for the discovery of novel anticancer drugs. nih.gov Research into the Axinella sponge genus has identified several sodwanone triterpenoids as inhibitors of HIF-1 activation. nih.gov
In a study utilizing a T47D breast tumor cell-based reporter assay, various sodwanone analogues demonstrated significant HIF-1 inhibitory activity. Sodwanone V was found to inhibit both hypoxia-induced and iron chelator-induced HIF-1 activation in T47D cells and was also the only tested sodwanone to show this activity in PC-3 prostate tumor cells. nih.govnih.gov Other related compounds, including Sodwanone A, also inhibited hypoxia-induced HIF-1 activation in T47D cells. nih.gov While direct experimental data on Sodwanone H's HIF-1 inhibitory activity is limited, computational molecular docking studies have suggested it as a potential inhibitor of the HIF-1α protein.
| Compound | Cell Line | Inhibitory Concentration (IC50) |
|---|---|---|
| Sodwanone V | T47D (Breast Tumor) | 15 µM |
| Sodwanone V | PC-3 (Prostate Tumor) | 15 µM |
| Sodwanone A | T47D (Breast Tumor) | 20-25 µM |
| 3-epi-sodwanone K | T47D (Breast Tumor) | 20-25 µM |
| Sodwanone T | T47D (Breast Tumor) | 20-25 µM |
| 10,11-dihydrosodwanone B | T47D (Breast Tumor) | 20-25 µM |
The direct interaction of this compound or its analogues with specific protein kinases has not been extensively documented in the available scientific literature. While many natural products exert their cellular effects through the modulation of protein kinase signaling cascades, specific studies identifying such interactions for the sodwanone class of compounds are yet to be published.
The most clearly identified molecular target for the sodwanone family of compounds to date is the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.govnih.gov The inhibition of HIF-1 activation appears to be a key mechanism of action for several sodwanone analogues. nih.gov Investigations into other specific protein targets, such as the MDM2-p53 interaction, have not been reported for this compound or its close structural analogues.
Pathways of Cell Cycle Perturbation and Apoptotic Induction
This compound has been identified as a potent and selective cytotoxic agent. nih.govnih.gov Initial studies revealed that it possesses significant cytotoxic activity against several cancer cell lines, with a particularly high degree of potency against the A-549 human lung carcinoma cell line. nih.govnih.gov In these studies, this compound was found to be 500-fold more cytotoxic to A-549 cells than to other tested cell lines, including HT-29 (colon), MEL-28 (melanoma), and P-388 (murine leukemia). nih.gov
This potent and selective cytotoxicity suggests that this compound likely induces cell death through mechanisms such as the induction of apoptosis or causes arrest at critical checkpoints in the cell cycle. However, detailed mechanistic studies delineating the specific pathways of cell cycle perturbation or the molecular cascade of apoptotic induction for this compound have not yet been fully elucidated in the published literature.
| Cell Line | Cancer Type | Inhibitory Concentration (IC50) |
|---|---|---|
| A-549 | Human Lung Carcinoma | 0.02 µM |
| HT-29 | Human Colon Carcinoma | >10 µM |
| MEL-28 | Human Melanoma | >10 µM |
| P-388 | Murine Leukemia | >10 µM |
Characterization of Other Investigated Molecular Interactions (e.g., DNA binding, topoisomerase modulation)
To date, there are no published research findings detailing the interaction of this compound or its analogues with nucleic acids or their influence on enzymes that modulate DNA topology. Investigations into other potential molecular interactions, such as direct DNA binding or the modulation of topoisomerase enzymes, have not been reported in the scientific literature.
Perspectives and Future Directions in Sodwanone H Research
Advancements in High-Throughput Screening and Target Validation Methodologies
High-throughput screening (HTS) remains a cornerstone for identifying novel bioactive compounds and understanding their mechanisms of action. For Sodwanone H, future research could leverage advancements in HTS to:
Develop Sophisticated Screening Assays: Beyond standard cytotoxicity assays, the development of more specific assays targeting pathways implicated in cancer, such as those related to cell cycle regulation, apoptosis, or specific signaling cascades, could reveal nuanced activities of this compound and its analogs.
Enhance Target Validation: Once potential molecular targets are identified through screening or other studies (e.g., HIF-1 inhibition), robust target validation methodologies are crucial. This includes using techniques like CRISPR-based screening, RNA interference (RNAi), and biochemical assays to confirm that modulating the target indeed elicits the observed biological effect of this compound. The specificity of this compound towards A-549 cells suggests potential for targeted validation studies in this cell line nih.govresearchgate.netmdpi.com.
Application of Computational Chemistry and Molecular Modeling in Lead Optimization
Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process by predicting compound behavior and guiding structural modifications. For this compound, these approaches can be applied to:
Structure-Activity Relationship (SAR) Studies: Computational methods like quantitative structure-activity relationship (QSAR) modeling can be employed to correlate structural features of this compound and its derivatives with their observed biological activities. This can help identify key pharmacophores responsible for cytotoxicity or other effects.
Molecular Docking and Dynamics: Docking studies can predict the binding modes of this compound to potential protein targets, such as HIF-1α or other enzymes involved in cancer progression researchgate.net. Molecular dynamics simulations can further provide insights into the stability of these interactions and the conformational changes of both the compound and the target over time.
Virtual Screening and Library Design: Computational approaches can be used to screen large virtual libraries of this compound analogs, identifying promising candidates for synthesis and experimental testing. This can also guide the design of focused libraries aimed at optimizing specific properties like potency, selectivity, or pharmacokinetic profiles.
Innovative Synthetic Methodologies for Accessing Diverse Sodwanone Scaffolds
The complex triterpene structure of this compound presents synthetic challenges. Developing innovative synthetic methodologies is key to accessing sufficient quantities for further research and to generate diverse analogs for SAR studies.
Total Synthesis and Semi-synthesis: While challenging, the total synthesis of this compound and related structures provides a route to probe structure-activity relationships and potentially create analogs not accessible through isolation. Semi-synthetic approaches, starting from more abundant natural precursors or related compounds, could also be explored to generate libraries of this compound derivatives google.com.
Scaffold Diversification: Research efforts can focus on developing synthetic strategies that allow for the facile modification of the core sodwanone triterpene scaffold. This includes exploring novel cyclization reactions, stereoselective transformations, and functional group interconversions to create a broad range of analogs with varied biological activities.
Biomimetic and Convergent Synthesis: Strategies that mimic natural biosynthetic pathways or employ convergent synthetic routes can improve efficiency and yield. Research into the biosynthesis of sodwanones could inspire novel synthetic approaches.
Exploration of Novel Biological Activities and Uncharted Molecular Targets
While this compound is known for its cytotoxic properties, its full biological potential may extend beyond this. Future research should aim to uncover additional activities and identify its precise molecular targets.
Broader Bioactivity Screening: this compound and its derivatives could be screened against a wider array of biological targets and disease models. This includes exploring potential anti-inflammatory, antiviral, antibacterial, or neuroprotective activities, given the diverse bioactivities often found in marine natural products researchgate.net.
Mechanism of Action Elucidation: A deeper understanding of how this compound exerts its cytotoxic effects is critical. Identifying its direct molecular targets and elucidating the downstream signaling pathways involved will be crucial for rational drug design. For instance, its reported inhibition of HIF-1 activation warrants further investigation into its precise role in modulating hypoxia responses in cancer mdpi.comresearchgate.netnih.gov.
Investigating Synergistic Effects: Exploring the potential synergistic effects of this compound when combined with existing chemotherapeutic agents or other natural products could lead to more effective treatment strategies with reduced toxicity.
The ongoing exploration of this compound, supported by advancements in chemical and biological methodologies, holds significant promise for the development of novel therapeutic agents derived from marine natural products.
Q & A
Basic Research Questions
Q. How can researchers effectively formulate a research question for studying Sodwanone H's biochemical mechanisms?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- Population: Specific cell lines or enzymes targeted by this compound.
- Intervention: Dose-dependent effects or structural analogs.
- Comparison: Activity relative to known inhibitors.
- Outcome: Binding affinity or downstream signaling modulation.
A well-defined question should address gaps identified in systematic reviews of marine terpenoids .
Q. What are the best practices for designing experiments to isolate this compound from natural sources?
- Methodological Answer : Prioritize reproducibility by documenting:
- Extraction protocols (e.g., solvent polarity, chromatography conditions).
- Validation methods (e.g., NMR, HPLC-MS for purity ≥95%).
- Yield optimization (e.g., seasonal variation in source organisms).
Refer to for experimental design principles, including milestone tracking and team task distribution .
Q. How should researchers conduct a literature review to contextualize this compound's anticancer properties?
- Methodological Answer :
- Use aggregated search tools (e.g., Scopus, PubMed) with Boolean operators (e.g., "this compound AND apoptosis NOT synthesis").
- Prioritize primary sources and systematic reviews over opinion papers.
- Critically evaluate methodologies in prior studies (e.g., IC₅₀ values, assay types) to identify inconsistencies .
Advanced Research Questions
Q. How can contradictions in this compound's reported bioactivity data be resolved?
- Methodological Answer :
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Comparative analysis : Tabulate discrepancies in parameters (e.g., IC₅₀ ranges across cell lines) and assess variables like assay conditions (Table 1).
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Error quantification : Calculate uncertainties from instrumentation (e.g., ±5% for LC-MS) and biological replicates (e.g., n=6).
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Meta-analysis : Use statistical tools (e.g., Forest plots) to synthesize data from ≥10 studies .
Table 1 : Common Discrepancies in this compound Bioactivity Studies
Parameter Study A (2020) Study B (2022) Potential Confounders IC₅₀ (μM) 0.45 ± 0.07 1.2 ± 0.3 Cell passage number, serum % Apoptosis Marker Caspase-3↑ PARP cleavage Antibody specificity
Q. What strategies are recommended for validating this compound's target proteins in complex cellular environments?
- Methodological Answer :
- Pull-down assays with biotinylated this compound and mass spectrometry.
- CRISPR-Cas9 knockout models to confirm target dependency.
- Molecular dynamics simulations to predict binding stability (e.g., RMSD <2Å over 100ns).
Cross-validate findings with orthogonal techniques (e.g., SPR for binding kinetics) .
Q. How should researchers address challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Retrosynthetic analysis : Identify key chiral centers (e.g., C-9, C-13) and prioritize protecting groups.
- Parallel synthesis : Use robotics for high-throughput screening of 50+ analogs.
- Data documentation : Log synthetic yields, stereochemical purity, and stability (e.g., degradation at pH <5).
Reference for detailed data presentation guidelines .
Q. What ethical considerations apply when using human-derived specimens to study this compound's toxicity?
- Methodological Answer :
- Informed consent : Disclose secondary use of specimens for drug discovery.
- Privacy protocols : Anonymize data and restrict access to PHI (Protected Health Information).
- IRB compliance : Submit protocols for review, including risk mitigation (e.g., cytotoxicity thresholds) .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing this compound's dose-response curves?
- Methodological Answer :
- Non-linear regression (e.g., GraphPad Prism) with Hill slope calculation.
- Bootstrap resampling (≥1000 iterations) to estimate 95% confidence intervals.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Q. How can researchers ensure reproducibility when publishing this compound datasets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
